N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine
CAS No.: 1772864-09-1
Cat. No.: VC4292644
Molecular Formula: C11H12N6O
Molecular Weight: 244.258
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1772864-09-1 |
|---|---|
| Molecular Formula | C11H12N6O |
| Molecular Weight | 244.258 |
| IUPAC Name | 6-N-(furan-2-ylmethyl)-2-N-methyl-7H-purine-2,6-diamine |
| Standard InChI | InChI=1S/C11H12N6O/c1-12-11-16-9(8-10(17-11)15-6-14-8)13-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H3,12,13,14,15,16,17) |
| Standard InChI Key | BIKWWHFMAWTQSI-UHFFFAOYSA-N |
| SMILES | CNC1=NC2=C(C(=N1)NCC3=CC=CO3)NC=N2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N6-[(Furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine features a purine core modified at two critical positions:
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N2 position: A methyl group (-CH₃) is attached to the exocyclic amine.
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N6 position: A furan-2-ylmethyl substituent (-CH₂-C₄H₃O) is introduced, conferring aromatic and electron-rich characteristics to the molecule .
The purine scaffold itself consists of a fused pyrimidine-imidazole ring system, with the imidazole nitrogen at position 7 participating in tautomeric equilibria. Substituents at N2 and N6 influence electronic distribution, hydrogen-bonding capacity, and steric interactions, which collectively determine the compound’s reactivity and biological target affinity .
Tautomerism and Solvent Effects
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 2,6-diaminopurine derivatives typically involves multi-step nucleophilic substitution reactions. A representative route for N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine could proceed as follows:
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Core Formation: 2,6-Dichloropurine serves as the starting material, allowing sequential substitution at the N2 and N6 positions .
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N2 Methylation: Treatment with methylamine under basic conditions replaces the chlorine at position 2, yielding 2-chloro-6-methylaminopurine.
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N6 Functionalization: Reaction with furfurylamine introduces the furan-2-ylmethyl group at position 6. This step may require elevated temperatures (150°C) and polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) to overcome the reduced nucleophilicity of furfurylamine .
Biological Activity and Mechanism
Kinase Inhibition
Structural analogs of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine, such as reversine (N6-cyclohexyl-N2-phenyl-7H-purine-2,6-diamine), exhibit potent inhibition of Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Monopolar Spindle 1 (Mps1) . These kinases regulate mitotic progression, making them targets for anticancer therapies. The furan-2-ylmethyl group in the subject compound may enhance interactions with hydrophobic kinase pockets, potentially improving selectivity over related enzymes .
Cell Cycle Effects
In MCF-7 breast cancer and HCT116 colorectal cancer cells, reversine analogs induce G2/M phase arrest and polyploidy, phenotypes associated with failed cytokinesis . While cytotoxicity varies with substituent size and polarity, the methyl group at N2 in N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine could reduce off-target effects compared to bulkier aryl groups .
Comparative Analysis of Purine Derivatives
The biological activity of 2,6-diaminopurines correlates strongly with their substitution patterns. The table below highlights key analogs and their properties:
The furan-2-ylmethyl group in the subject compound introduces aromatic π-stacking potential absent in aliphatic analogs, which may enhance DNA intercalation or protein binding .
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